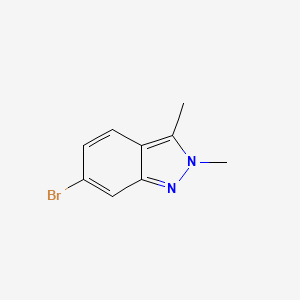

6-Bromo-2,3-dimethyl-2H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2,3-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYUNSJKNKZYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 6-Bromo-2,3-dimethyl-2H-indazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-2,3-dimethyl-2H-indazole, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural confirmation and quality control of this compound.

Introduction

This compound is a heterocyclic aromatic compound with significant applications in medicinal chemistry, most notably as a precursor in the synthesis of Pazopanib, a potent tyrosine kinase inhibitor used in cancer therapy.[1] The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final active pharmaceutical ingredient. Spectroscopic methods provide a powerful toolkit for the unambiguous structural elucidation and verification of this compound. This guide will detail the experimental and predicted spectroscopic data and their interpretation.

Molecular Structure

The chemical structure of this compound is presented below with a numbering system for the atoms to facilitate the assignment of spectroscopic signals.

Sources

An In-depth Technical Guide to 6-Bromo-2,3-dimethyl-2H-indazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2,3-dimethyl-2H-indazole, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The guide details its chemical identity, including its IUPAC name and CAS number, and presents a thorough analysis of its physicochemical properties. A detailed, step-by-step synthesis protocol is provided, alongside an exploration of its reactivity and potential applications as a synthetic intermediate. Furthermore, this guide discusses the broader context of indazole derivatives in therapeutic agent development and outlines critical safety and handling procedures.

Chemical Identity and Properties

IUPAC Name: this compound[1][2]

CAS Number: 1142189-49-8[1][3]

Molecular Formula: C₉H₉BrN₂[1][3]

Molecular Weight: 225.09 g/mol [1]

The structural integrity of this compound, featuring a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, makes it a valuable scaffold in the design of novel therapeutic agents. The presence of a bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries. The methyl groups at the 2- and 3-positions influence the molecule's steric and electronic properties, which can be fine-tuned to optimize interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 225.09 g/mol | [1] |

| Molecular Formula | C₉H₉BrN₂ | [1][3] |

| Physical Form | Solid (predicted) | General knowledge |

| Purity | ≥97% (commercially available) | [1][3] |

| Storage | Sealed in dry, room temperature | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors. A common strategy involves the methylation of a pre-formed 6-bromo-indazole core. The regioselectivity of the methylation is a critical consideration, as it can yield both N1- and N2-alkylated isomers.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the N-alkylation of indazoles.[5][6]

Materials:

-

6-Bromo-3-methyl-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: To a solution of 6-bromo-3-methyl-1H-indazole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cautiously add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath).

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Methylation: Add iodomethane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

Causality Behind Experimental Choices:

-

The use of a strong, non-nucleophilic base like sodium hydride is crucial for the efficient deprotonation of the indazole nitrogen without competing side reactions.

-

Anhydrous conditions are essential as sodium hydride reacts violently with water.

-

The reaction is performed at a low temperature initially to control the exothermic deprotonation step.

-

Iodomethane is a highly reactive methylating agent, ensuring an efficient reaction.

-

The aqueous workup with ammonium chloride neutralizes any unreacted sodium hydride.

-

Column chromatography is necessary to separate the desired N2-methylated product from the N1-methylated isomer and other impurities.

Diagram 1: Synthetic Pathway for this compound

Caption: General synthetic scheme for the methylation of 6-bromo-3-methyl-1H-indazole.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the bromine substituent. The two methyl groups will appear as singlets, likely in the range of 2.0-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be characteristic of the substituted indazole ring system.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the indazole ring.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7] Indazole derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[8][9][10]

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 6-position is particularly useful for introducing diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the attachment of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Diagram 2: Role of this compound in Drug Discovery

Caption: Workflow illustrating the utility of the topic compound in generating compound libraries for drug discovery.

While specific biological targets for this compound itself are not extensively documented, its structural analogues have been investigated as inhibitors of various protein kinases, which are key targets in oncology.[9]

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.[11]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[11]

-

Body Protection: A laboratory coat.[11]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[11][12]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[13]

-

Avoid inhalation of dust or vapors.[13]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

-

Keep away from strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11][12]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Disposal:

Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its well-defined structure, coupled with the synthetic versatility offered by the bromine substituent, makes it an attractive starting material for the generation of diverse chemical libraries for drug discovery programs. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists working in the field of medicinal chemistry. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

PubChem. (n.d.). 6-bromo-2-methyl-2H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

G-Biosciences. (n.d.). 6-bromo-2, 3-dimethyl-2H-indazole, min 97%, 1 gram. Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

NIH. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

Austin Publishing Group. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved from [Link]

-

NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-dimethyl-2H-indazol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Covethouse. (n.d.). This compound. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

SpectraBase. (n.d.). methyl 7-bromo-2-butyl-2H-indazole-3-carboxylate. Retrieved from [Link]

Sources

- 1. This compound 97% | CAS: 1142189-49-8 | AChemBlock [achemblock.com]

- 2. This compound - C9H9BrN2 | CSSB00010247116 [chem-space.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 6-Bromo-2-methyl-2H-indazole | 590417-95-1 [sigmaaldrich.com]

- 5. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. 6-BROMO-2-METHYL-2H-INDAZOLE CAS#: 590417-95-1 [m.chemicalbook.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Discovery and History of Substituted 2H-Indazoles

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, with the 2H-indazole tautomer being a particularly prominent "privileged structure" in a multitude of biologically active compounds.[1] While thermodynamically less stable than its 1H-indazole counterpart, the unique electronic and steric properties of the 2H-regioisomer have made it an indispensable motif in the design of therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[2][3][4][5] This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for accessing substituted 2H-indazoles. We will explore the causality behind the progression from classical, often harsh, reaction conditions to modern, efficient, and highly versatile catalytic systems. Detailed protocols for key synthetic transformations and a comparative analysis of strategic approaches are presented to equip researchers with a robust understanding of this critical pharmacophore.

Introduction: The Rise of a Privileged Scaffold

The story of indazoles begins with their first synthesis by Emil Fischer in the 1880s.[6][7] These aromatic heterocycles, composed of a benzene ring fused to a pyrazole ring, exist primarily in two stable tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally the more thermodynamically stable form, drug discovery programs have repeatedly found that the 2H-indazole core imparts distinct and often superior pharmacological properties.[5][8][9]

The utility of the 2H-indazole motif is exemplified by its presence in numerous compounds investigated for potent biological activities, including anti-proliferative, antimicrobial, antiviral, and anti-inflammatory effects.[5] This has driven significant efforts in synthetic organic chemistry to develop regioselective methods that favor the formation of the 2H-isomer, overcoming the inherent challenge that direct alkylation or arylation of an unsubstituted indazole often yields a mixture of N1 and N2 substituted products.[10]

This guide traces the evolution of these synthetic strategies, from foundational cyclization reactions to the state-of-the-art in catalysis and multi-component reactions.

Foundational Methodologies: The Cadogan Reductive Cyclization

One of the earliest and most influential methods for the regioselective synthesis of 2H-indazoles is the Cadogan reaction.[10][11] This approach relies on the reductive cyclization of an ortho-imino-nitrobenzene, typically formed in situ from the condensation of an o-nitrobenzaldehyde and a primary amine.

Causality and Mechanism: The logic of this transformation is elegant: the primary amine is destined to become the N2 substituent, while the nitro group is reduced to a reactive nitrene intermediate. This nitrene then undergoes intramolecular cyclization by attacking the imine nitrogen, followed by aromatization to yield the stable 2H-indazole core. The original protocol often required harsh conditions, such as using an excess of neat triethyl phosphite at high temperatures, which limited its functional group tolerance and raised safety concerns.[10]

Modern Protocol: A Mild, One-Pot Condensation-Cadogan Cyclization

To address the limitations of the classic procedure, a modified, milder protocol was developed. This one-pot method utilizes tri-n-butylphosphine as the reducing agent and can be performed at significantly lower temperatures, enhancing its practicality and substrate scope.[10][12]

Experimental Protocol:

-

To a solution of ortho-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) in isopropanol (5 mL) is added the desired primary amine (1.1 mmol, 1.1 equiv).

-

The mixture is stirred at 80 °C for 1-2 hours to facilitate the formation of the Schiff base intermediate. Progress can be monitored by TLC or LC-MS.

-

Tri-n-butylphosphine (1.5 mmol, 1.5 equiv) is added dropwise to the reaction mixture.

-

The reaction is maintained at 80 °C for an additional 4-12 hours until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired substituted 2H-indazole.[12]

This refined protocol represents a significant advancement, making the Cadogan cyclization a more accessible and versatile tool for modern synthetic chemists.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caribjscitech.com [caribjscitech.com]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

The Rising Therapeutic Tide: A Technical Guide to Bromo-Indazole Derivatives in Modern Drug Discovery

The indazole scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a fertile ground for the development of novel therapeutics. The strategic introduction of a bromine atom onto the indazole ring further enhances its utility, providing a versatile handle for synthetic elaboration through cross-coupling reactions and influencing the compound's pharmacokinetic and pharmacodynamic properties.[3][4][5] This guide offers an in-depth exploration of the synthesis, mechanisms of action, and burgeoning therapeutic applications of bromo-indazole derivatives for researchers, scientists, and drug development professionals.

I. Synthetic Strategies: Building the Bromo-Indazole Core

The synthesis of bromo-indazole derivatives can be approached through two primary strategies: direct bromination of a pre-formed indazole core or construction of the indazole ring from a bromine-containing precursor. The choice of method depends on the desired substitution pattern and the availability of starting materials.

A common method for direct bromination involves the treatment of an indazole with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.[6] The regioselectivity of this reaction is influenced by the substituents already present on the indazole ring and the reaction conditions.

Alternatively, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are instrumental in diversifying the bromo-indazole scaffold.[3][4][5][7][8] This powerful C-C bond-forming reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the position of the bromine atom, enabling extensive structure-activity relationship (SAR) studies.[3]

A general workflow for the synthesis and diversification of bromo-indazole derivatives is depicted below:

II. Therapeutic Applications: A Multi-Front Assault on Disease

Bromo-indazole derivatives have demonstrated therapeutic potential across a spectrum of diseases, primarily in oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.

A. Oncology: Targeting the Engines of Cancer Growth

The indazole scaffold is a cornerstone of many kinase inhibitors, and bromo-indazole derivatives are no exception.[1][9] They have shown significant promise in targeting key pathways involved in tumor growth, proliferation, and angiogenesis.

1. Inhibition of Angiogenesis via VEGFR-2 Blockade:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.[10][11][12][13][14] Dysregulation of this pathway is a hallmark of many cancers, making VEGFR-2 a prime target for anti-cancer therapies. Several bromo-indazole derivatives have been developed as potent VEGFR-2 inhibitors, effectively halting the formation of new blood vessels that supply tumors with essential nutrients.

| Derivative Class | Target | IC50 (nM) | Reference |

| 6-Bromo-1H-indazole Derivatives | VEGFR-2 | <5 - <10 | Not specified in search results |

| Pazopanib (Indazole-based) | VEGFR-2 | 30 | Not specified in search results |

| Axitinib (Indazole-based) | VEGFR-2 | 0.2 | Not specified in search results |

2. Anti-proliferative Activity:

Beyond angiogenesis, bromo-indazole derivatives have demonstrated direct anti-proliferative effects against various cancer cell lines.[4][15] The mechanisms underlying this activity are diverse and can include the inhibition of other kinases involved in cell cycle progression, such as Polo-like Kinase 4 (PLK4), or the induction of apoptosis.[16]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5a (1H-indazole-3-amine derivative) | K562 (Leukemia) | 9.32 ± 0.59 | Not specified in search results |

| 5a (1H-indazole-3-amine derivative) | A549 (Lung) | 4.66 ± 0.45 | Not specified in search results |

| 5a (1H-indazole-3-amine derivative) | PC-3 (Prostate) | 15.48 ± 1.33 | Not specified in search results |

| 5a (1H-indazole-3-amine derivative) | Hep-G2 (Liver) | 12.67 ± 1.31 | Not specified in search results |

| 6o (Indazole derivative) | K562 (Leukemia) | 5.15 | [4] |

| 2f (Indazole derivative) | 4T1 (Breast) | 0.23 - 1.15 | [16] |

B. Infectious Diseases: A New Front Against Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents with new mechanisms of action. Bromo-indazole derivatives have emerged as a promising class of compounds in this arena.

1. Antibacterial Activity via FtsZ Inhibition:

The filamentous temperature-sensitive protein Z (FtsZ) is a crucial bacterial cytoskeletal protein that forms the Z-ring, a structure essential for bacterial cell division.[17][18][19] As a homolog of eukaryotic tubulin, FtsZ is a highly conserved and attractive target for the development of new antibiotics. Bromo-indazole derivatives have been identified as inhibitors of FtsZ, disrupting Z-ring formation and leading to bacterial cell death.[15][20]

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 151 (4-bromo-1H-indazole derivative) | S. pyogenes PS | 4 | [15] |

| Compound 152 (4-bromo-1H-indazole derivative) | Penicillin-resistant S. aureus | More potent than 3-MBA | [15] |

| Compound 153 (4-bromo-1H-indazole derivative) | Penicillin-resistant S. aureus | More potent than 3-MBA | [15] |

2. Antifungal and Antiprotozoal Activity:

Certain bromo-indazole derivatives have also shown promising activity against various fungal and protozoal pathogens.[15] The exact mechanisms of action in these cases are still under investigation but may involve the inhibition of other essential microbial enzymes.

C. Neurodegenerative and Inflammatory Disorders

The therapeutic reach of bromo-indazole derivatives extends to the complex pathologies of neurodegenerative and inflammatory diseases.

1. Neuroprotection:

Indazole-based compounds are being explored for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1][2] Their mechanisms of action in this context are multifaceted and can include the inhibition of kinases such as JNK3, which are implicated in neuronal apoptosis.[1]

2. Anti-inflammatory Effects:

Chronic inflammation is a key driver of many diseases. Bromo-indazole derivatives have demonstrated anti-inflammatory properties, in part through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[1][21] They have also been shown to reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[21]

III. Key Experimental Protocols

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for key experiments.

A. Synthesis: Suzuki-Miyaura Cross-Coupling of a Bromo-Indazole

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-indazole with a boronic acid.[3][5][7]

Materials:

-

Bromo-indazole derivative (1 mmol)

-

Boronic acid (1.2 - 2 mmol)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, 5-10 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2-3 mmol)

-

Solvent system (e.g., 1,4-dioxane/water or DME/water)

-

Anhydrous solvents and inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the bromo-indazole, boronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., argon) for 5-10 minutes.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

B. Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a novel compound against a bacterial strain.[22][23][24][25][26]

Materials:

-

Test compound (bromo-indazole derivative)

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37 °C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

C. Biological Evaluation: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common fluorometric method for screening compounds for COX-2 inhibition.[21][27][28]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

Arachidonic Acid (substrate)

-

Test compound (bromo-indazole derivative)

-

Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and positive control to the desired concentrations in COX Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, and COX-2 enzyme to the appropriate wells.

-

Compound Addition: Add the diluted test compound, positive control, or solvent control to the respective wells.

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration and calculate the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

IV. Future Perspectives and Conclusion

The therapeutic potential of bromo-indazole derivatives is vast and continues to expand. Future research will likely focus on several key areas:

-

Improving Selectivity: Fine-tuning the structure of bromo-indazole derivatives to enhance their selectivity for specific biological targets, thereby reducing off-target effects and improving safety profiles.

-

Exploring New Targets: Expanding the scope of bromo-indazole derivatives to novel therapeutic targets in areas such as viral diseases and metabolic disorders.

-

Combination Therapies: Investigating the synergistic effects of bromo-indazole derivatives in combination with existing therapies to overcome drug resistance and enhance treatment efficacy.

-

Advanced Drug Delivery: Developing novel drug delivery systems to improve the bioavailability and targeted delivery of bromo-indazole-based drugs.

V. References

-

Not found in search results.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from [Link]

-

Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from [Link]

-

Detection and Quantification of Cytokines and Other Biomarkers - PMC. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from [Link]

-

Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

What are FtsZ inhibitors and how do they work? (2024, June 25). News-Medical.net. Retrieved January 1, 2026, from [Link]

-

Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. (2010, October 4). JoVE. Retrieved January 1, 2026, from [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024, August 22). RSC Publishing. Retrieved January 1, 2026, from [Link]

-

Mechanism of Action of the Cell-Division Inhibitor PC190723: Modulation of FtsZ Assembly Cooperativity. (2012, July 13). Journal of the American Chemical Society. Retrieved January 1, 2026, from [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). National Institutes of Health. Retrieved January 1, 2026, from [Link]

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie. Retrieved January 1, 2026, from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 1, 2026, from [Link]

-

2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

-

COX2 Inhibitor Screening Assay Kit COX2 82210. (n.d.). BPS Bioscience. Retrieved January 1, 2026, from [Link]

-

Detecting and Measuring Cytokines. (2022, August 30). Biocompare. Retrieved January 1, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from [Link]

-

The inhibition mechanism of FtsZ inhibitors[11][27]. FtsZ inhibitors... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

VEGFA-VEGFR2 Pathway. (n.d.). Reactome. Retrieved January 1, 2026, from [Link]

-

CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. (n.d.). Google Patents. Retrieved January 1, 2026, from

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from [Link]

-

(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Indazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 1, 2026, from [Link]

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved January 1, 2026, from [Link]

-

Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. (n.d.). Frontiers. Retrieved January 1, 2026, from [Link]

-

The quantification of (pro)-inflammatory cytokine IL-6 (a) and... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

MDMB-5Br-INACA. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]

-

Quantification of Cytokines. (n.d.). Creative Bioarray. Retrieved January 1, 2026, from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay [jove.com]

- 17. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 19. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. assaygenie.com [assaygenie.com]

Introduction: The Significance of the 2,3-Dimethyl-2H-indazole Scaffold

An In-depth Technical Guide: Review of Synthetic Pathways for 2,3-Dimethyl-2H-indazoles

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its various isomers and derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2] Among the different isomeric forms, the 2,3-disubstituted-2H-indazole framework holds particular importance.

Specifically, the 2,3-dimethyl-2H-indazole moiety is a critical structural motif and a key synthetic intermediate for several pharmacologically active compounds. Its most notable application is in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3] The precise arrangement of the methyl groups on the indazole core is crucial for the molecule's therapeutic efficacy.

This guide provides a comprehensive review of the primary synthetic strategies for obtaining 2,3-dimethyl-2H-indazoles. We will delve into the mechanistic principles that govern these transformations, explain the causality behind experimental choices, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Primary Synthetic Strategy: Regioselective N-Methylation of 3-Methyl-1H-indazole

The most direct and widely employed route to 2,3-dimethyl-2H-indazole is the N-methylation of a pre-existing 3-methyl-1H-indazole core. This approach, however, presents a significant chemical challenge: regioselectivity. The 1H-indazole nucleus possesses two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often yields a mixture of the N1-alkylated (1,3-dimethyl-1H-indazole) and the desired N2-alkylated (2,3-dimethyl-2H-indazole) isomers.[4]

The outcome of the reaction is governed by a delicate interplay of thermodynamic and kinetic factors, which can be manipulated by the careful selection of bases, solvents, and methylating agents.[5][6]

Understanding the Regiochemical Landscape

The two primary products of methylation are the thermodynamically favored N1-isomer and the kinetically favored N2-isomer.

-

Thermodynamic Control (Favoring the N1-Isomer): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][6][7] Consequently, reaction conditions that allow for equilibrium between the products, such as high temperatures, long reaction times, and the use of strong bases that fully deprotonate the indazole, tend to yield the more stable N1-alkylated product.[4][7] The use of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a classic example of a system that provides the N1-isomer with high selectivity.[3][5]

-

Kinetic Control (Favoring the N2-Isomer): The N2 position of the indazole anion is often more sterically accessible and can be the site of faster initial attack by the electrophile.[4] To isolate the N2-isomer, the reaction must be performed under conditions that favor the kinetic product and prevent equilibration to the more stable N1-isomer. This typically involves using milder bases, lower reaction temperatures, and specific solvent/reagent combinations.[4]

The following diagram illustrates the fundamental challenge of regioselectivity in the methylation of 3-methyl-1H-indazole.

Caption: N-Methylation of 3-methyl-1H-indazole yields two regioisomers.

Data Summary: Controlling N-Methylation Regioselectivity

The choice of reagents and conditions is paramount for directing the methylation to the desired nitrogen atom. The table below summarizes conditions reported in the literature for the selective synthesis of N1 and N2 methylated isomers, particularly for the Pazopanib intermediate, 3-methyl-6-nitro-1H-indazole.

| Target Isomer | Starting Material | Base | Methylating Agent | Solvent | Key Principle | Approx. Yield | Reference |

| N2-Isomer | 3-Methyl-6-nitro-1H-indazole | DABCO | Dimethyl Carbonate (DMC) | DMF | Kinetic Control | 81% | [3][8] |

| N2-Isomer | 3-Methyl-6-nitro-1H-indazole | H₂SO₄ (acid catalyst) | Trimethyl Orthoformate | Reflux | Thermodynamic (via rearrangement) | Good | [4] |

| N1-Isomer | 3-Methyl-6-nitro-1H-indazole | Sodium Hydride (NaH) | Methyl Iodide (MeI) | THF | Thermodynamic Control | High | [3] |

| N1-Isomer | 5-Bromo-1H-indazole-3-carboxylate | Cesium Carbonate (Cs₂CO₃) | Alkyl Tosylate | Dioxane | Thermodynamic (Chelation) | >90% | [6] |

Experimental Protocol 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole (Kinetic Control)

This protocol is adapted from established procedures for the synthesis of a key Pazopanib intermediate and exemplifies the selective formation of the N2-isomer under kinetic control.[3][8]

Materials:

-

3-Methyl-6-nitro-1H-indazole

-

Triethylenediamine (DABCO)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl carbonate (DMC)

-

Water

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv, e.g., 10.0 g, 56 mmol) and triethylenediamine (DABCO) (1.0 equiv, e.g., 6.4 g, 56 mmol) in N,N-dimethylformamide (DMF) (approx. 10 mL per gram of starting material).

-

Stir the resulting mixture at ambient temperature for 15 minutes to ensure complete dissolution and formation of the indazole-base complex.

-

Slowly add dimethyl carbonate (DMC) (1.2 equiv, e.g., 6.04 g, 67 mmol) dropwise to the reaction mixture.

-

After the addition is complete, heat the reaction system to reflux and maintain stirring for approximately 6 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water (approx. 12 mL per gram of starting material) to the flask and stir for 15 minutes. A light-yellow solid product should precipitate.

-

Collect the solid product by vacuum filtration, wash with water, and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.[8]

The following workflow diagram visualizes the decision-making process and the experimental steps for achieving regioselective methylation.

Caption: Decision-making and experimental workflow for N-methylation.

Alternative Strategy: Cyclization Reactions

Cadogan Reductive Cyclization

One notable method is the Cadogan reductive cyclization. This reaction typically involves the deoxygenation of an o-nitrobenzylidene derivative using a phosphine reagent, which triggers an intramolecular cyclization to form the N-N bond of the indazole ring.[9]

An operationally simple, one-pot synthesis of 2H-indazoles has been reported where an ortho-imino-nitrobenzene substrate, generated in situ via condensation of an o-nitrobenzaldehyde and a primary amine, undergoes reductive cyclization promoted by tri-n-butylphosphine.[9][10] To synthesize a 2,3-dimethyl-2H-indazole via this route, one would start with 2-nitroacetophenone and methylamine. The initial condensation would form the corresponding imine, which would then be reduced and cyclized to yield the target molecule.

Caption: Conceptual pathway for Cadogan reductive cyclization.

N-N Bond-Forming Oxidative Cyclization

A more recent approach involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines.[11] This method allows for the selective synthesis of various 2-substituted 2H-indazoles.[11] For the synthesis of 2,3-dimethyl-2H-indazole, the required starting material would be 2-(1-aminoethyl)aniline, which would undergo oxidation (e.g., with H₂O₂ and a molybdenum catalyst) to form the indazole ring. The proposed mechanism involves oxidation of the anilinic nitrogen to a nitroso intermediate, followed by intramolecular nucleophilic attack and cyclization.[11]

Conclusion

The synthesis of 2,3-dimethyl-2H-indazoles is a critical task in medicinal and process chemistry, primarily driven by their role as key intermediates in high-value pharmaceuticals like Pazopanib. The most prevalent and well-documented strategy is the regioselective N-methylation of 3-methyl-1H-indazole. Mastery of this synthesis hinges on the rational application of kinetic and thermodynamic control principles, where the choice of base, solvent, and methylating agent dictates the N1/N2 product ratio. The kinetically controlled synthesis using a mild base like DABCO with dimethyl carbonate provides a reliable and high-yielding route to the desired N2-isomer. Alternative strategies, such as Cadogan reductive cyclization and oxidative N-N bond formation, offer valuable, albeit less direct, pathways that enhance the synthetic chemist's toolkit for accessing this important heterocyclic scaffold.

References

- Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Organic Chemistry Portal. (n.d.). Synthesis of indazoles.

- BenchChem. (2025).

- Synfacts. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. J. Org. Chem.

- Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters.

- Genung, N. E., et al. (2014).

- Haley, N. F. (1978). 3-Methyl-2,1-benzisoxazolium, benzisothiazolium, and indazolium salts as new active-methyl compounds. J. Org. Chem.

- BenchChem. (n.d.). Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine.

- ChemicalBook. (n.d.). 2,3-dimethyl-6-nitro-2H-indazole synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles.

- Beilstein Journal of Organic Chemistry. (2021).

- Dakenchem. (2025).

- BenchChem. (2025).

- MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Beilstein Journals. (2024).

- ResearchGate. (n.d.). Methylation of 3-methyl-6-nitro-1H-indazole by 9-dimethyloxonium and....

- Mei, Y., & Yang, B. (2018). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. connectjournals.com [connectjournals.com]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 7. d-nb.info [d-nb.info]

- 8. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2H-Indazole synthesis [organic-chemistry.org]

- 11. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

A Researcher's Guide to Sourcing 6-Bromo-2,3-dimethyl-2H-indazole: Commercial Availability, Quality Assessment, and Application

Abstract

6-Bromo-2,3-dimethyl-2H-indazole is a substituted indazole derivative of increasing importance within the field of medicinal chemistry and drug discovery. Recognized as a valuable building block, particularly in the synthesis of protein degraders, its procurement and reliable use are paramount for research success. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound. It details methods for verifying supplier specifications, interpreting quality control documentation to ensure chemical integrity, and outlines safe handling procedures. Furthermore, this guide presents a practical, step-by-step protocol for a common synthetic application, contextualizing the compound's utility and providing a framework for its experimental use.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its structural properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an effective bioisostere for native structures like indoles and phenols. This has led to its incorporation into numerous clinically successful drugs. Marketed therapeutics such as Axitinib (a VEGFR inhibitor), Pazopanib (a multi-kinase inhibitor), and Niraparib (a PARP inhibitor) feature the indazole core, underscoring its significance in modern pharmacology.[2]

This compound emerges from this class as a specialized building block. The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of molecular complexity. The specific 2,3-dimethyl substitution pattern defines its isomeric identity and influences its three-dimensional conformation and binding properties. Notably, this compound is categorized by some suppliers as a Protein Degrader Building Block , highlighting its relevance in cutting-edge therapeutic modalities like PROTACs (Proteolysis-Targeting Chimeras).[3]

Compound Profile: this compound

Accurate identification is the first step in successful procurement. Researchers must pay close attention to the specific CAS number to avoid acquiring structurally related isomers.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 1142189-49-8 | [3][4][5] |

| Molecular Formula | C₉H₉BrN₂ | [3][4] |

| Molecular Weight | 225.09 g/mol | [4][5] |

| SMILES | CC1=C2C=CC(Br)=CC2=NN1C | [4] |

Commercial Availability and Supplier Landscape

This compound is available from a range of specialty chemical suppliers. While not a bulk commodity, it is readily accessible in research quantities (grams to tens of grams).

| Representative Supplier | Typical Purity | Notes |

| Advanced ChemBlocks (AChemBlock) | ≥97% | Catalog ID: G-5432.[4] |

| BLDpharm | Data available upon request | Product ID: 1142189-49-8.[6] |

| Sunway Pharm Ltd | Data available upon request | Product No: CB66448.[5] |

| Various Online Marketplaces | Typically ≥97% | Often listed as a building block for protein degraders.[3] |

An Essential Note on Isomeric Specificity: The indazole scaffold is prone to isomerism. It is critical for researchers to verify the CAS Number 1142189-49-8 when ordering. Similar compounds such as 6-Bromo-2-methyl-2H-indazole (CAS 590417-95-1)[7][8] or other dimethylated regioisomers exist and will not yield the desired experimental outcomes. This verification is a crucial due diligence step before purchase.

Quality Control and Documentation: A Self-Validating System

Trust in a chemical reagent is built upon verifiable data. The Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are non-negotiable documents that must be reviewed for every batch.

Decoding the Certificate of Analysis (CoA)

The CoA is the primary document confirming the identity and purity of the purchased material. A thorough analysis should focus on the following:

-

Identity Confirmation via ¹H NMR: The proton nuclear magnetic resonance spectrum is the fingerprint of the molecule. It must be consistent with the structure of this compound. Researchers should expect to see distinct signals corresponding to the two methyl groups (at N2 and C3) and the protons on the aromatic ring. The integration and splitting patterns should match the expected structure.[9][10]

-

Purity Assessment (HPLC/NMR): Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR). For synthetic building blocks, a purity of ≥97% is generally considered acceptable.[3][4][9] This value ensures that downstream reactions are not compromised by significant impurities.

-

Appearance: The CoA will describe the physical state and color, such as "Off-white to light yellow Solid."[9] Any deviation from this upon receipt should be a red flag.

Essential Safety Protocols from the Safety Data Sheet (SDS)

Based on data for structurally similar bromo-indazole compounds, this compound should be handled with appropriate care.[11][12][13]

-

Primary Hazards: Classified as an irritant. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12][14]

-

Mandatory Handling Procedures:

-

Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Wear standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[4][11]

-

Avoid generating dust.

-

In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[11][13]

-

Application in a Research Context: Prototypical Suzuki Coupling

The bromine atom at the 6-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. The following protocol describes a generic Suzuki coupling to illustrate its application.

Rationale for Experimental Design:

-

Catalyst: Pd(dppf)Cl₂ is a robust, air-stable palladium catalyst effective for coupling a wide range of aryl bromides with boronic acids. Its bulky dppf ligand promotes the reductive elimination step, leading to efficient product formation.

-

Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard for Suzuki reactions. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

-

Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

-

Heating: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound 97% | CAS: 1142189-49-8 | AChemBlock [achemblock.com]

- 5. This compound - CAS:1142189-49-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. 1142189-49-8|this compound|BLD Pharm [bldpharm.com]

- 7. 6-BROMO-2-METHYL-2H-INDAZOLE CAS#: 590417-95-1 [m.chemicalbook.com]

- 8. abacipharma.com [abacipharma.com]

- 9. file.leyan.com [file.leyan.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

Methodological & Application

Synthesis of 6-Bromo-2,3-dimethyl-2H-indazole from 2-bromobenzaldehydes

An Application Note for the Synthesis of 6-Bromo-2,3-dimethyl-2H-indazole from 2-Bromobenzaldehyde Precursors

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide range of biological activities, including anti-tumor and anti-inflammatory effects.[1][2] Specifically, N-alkylated indazoles like this compound serve as critical building blocks in the synthesis of complex pharmaceutical agents.[3][4] The synthesis of this target molecule from readily available 2-bromobenzaldehyde-derived precursors presents a significant challenge in controlling regioselectivity during the crucial N-alkylation step. The two nitrogen atoms in the indazole ring (N1 and N2) are both nucleophilic, often leading to a mixture of N1 and N2 alkylated isomers.[4][5]

This application note provides a comprehensive guide to the synthesis of this compound, focusing on scientifically-grounded strategies to achieve high regioselectivity. We will detail the conversion of a 2-bromobenzaldehyde-derived precursor into the key intermediate, 6-bromo-3-methyl-1H-indazole, and subsequently explore the critical N-methylation step, explaining the mechanistic principles that govern the formation of the desired N2-methylated product over its N1-methylated isomer.

Overall Synthetic Strategy

The synthesis is approached as a two-stage process. The first stage involves the formation of the indazole core to yield the 6-bromo-3-methyl-1H-indazole intermediate. The second, and most critical stage, is the regioselective methylation of this intermediate to yield the target compound.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the 6-Bromo-3-methyl-1H-indazole Intermediate

The formation of the substituted indazole ring is the foundational step. While various methods exist, a common and effective strategy involves the cyclization of a substituted o-halobenzaldehyde or ketone with a hydrazine derivative.[6] For the purpose of this protocol, the intermediate 6-bromo-3-methyl-1H-indazole is presumed to be synthesized via established literature methods, for instance, from a precursor such as 4-bromo-2-fluoroacetophenone and hydrazine hydrate.[7] The key structural features required in the starting material are a bromine atom that will become the 6-bromo substituent, and an acetyl group ortho to a leaving group, which will cyclize to form the 3-methyl-indazole ring system.

Part 2: Regioselective N-Methylation of 6-Bromo-3-methyl-1H-indazole

This step is the most critical juncture of the synthesis, where control over the reaction conditions dictates the ratio of the desired N2-methylated product to the N1-methylated byproduct.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

The regiochemical outcome of the N-alkylation of indazoles is governed by a balance between kinetic and thermodynamic control.[4]

-

Thermodynamic Pathway (N1-Alkylation): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5] Therefore, under conditions that allow for equilibration (e.g., strong base like sodium hydride in an aprotic solvent like THF), the reaction favors the formation of the more stable N1-methylated isomer.[4][8]

-

Kinetic Pathway (N2-Alkylation): The N2 position is often more sterically accessible and can be the site of faster initial attack under certain conditions. Using conditions that do not allow for equilibration (e.g., specific base-solvent combinations that favor the kinetic product), one can achieve higher selectivity for the N2-methylated isomer.[4]

Caption: Competing pathways in the N-methylation of the indazole intermediate.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly reactive with water, and methyl iodide is toxic and a suspected carcinogen. Handle with extreme care.

Protocol 1: Synthesis of this compound (Kinetic Product)

This protocol is optimized to favor the formation of the kinetically preferred N2-isomer, a key intermediate for various pharmaceutical targets.[4]

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Mass/Volume |

| 6-Bromo-3-methyl-1H-indazole | 211.06 | 10.0 | 2.11 g |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 112.17 | 11.0 | 1.23 g |

| N,N-Dimethylformamide (DMF) | - | - | 20 mL |

| Methyl Iodide (CH₃I) | 141.94 | 12.0 | 0.75 mL (1.70 g) |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-3-methyl-1H-indazole (2.11 g, 10.0 mmol) and DABCO (1.23 g, 11.0 mmol).

-

Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Addition of Methylating Agent: Slowly add methyl iodide (0.75 mL, 12.0 mmol) dropwise to the stirred solution at room temperature over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Pour the reaction mixture into 100 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will be a mixture of N1 and N2 isomers. Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the two isomers. The N2-isomer is typically the more polar product.

Protocol 2: Synthesis of 6-Bromo-1,3-dimethyl-1H-indazole (Thermodynamic Product)

This protocol, adapted from similar indazole alkylations, favors the formation of the thermodynamically stable N1-isomer.[5][8]

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Mass/Volume |

| 6-Bromo-3-methyl-1H-indazole | 211.06 | 10.0 | 2.11 g |

| Sodium Hydride (NaH, 60% in mineral oil) | 24.00 | 11.0 | 440 mg |

| Tetrahydrofuran (THF), anhydrous | - | - | 30 mL |

| Methyl Iodide (CH₃I) | 141.94 | 11.0 | 0.69 mL (1.56 g) |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (440 mg, 11.0 mmol).

-

Solvent Addition: Add 15 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 6-bromo-3-methyl-1H-indazole (2.11 g, 10.0 mmol) in 15 mL of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

-

Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen gas evolution ceases.

-

Addition of Methylating Agent: Cool the mixture back down to 0 °C and add methyl iodide (0.69 mL, 11.0 mmol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic and aqueous layers.

-

Purification: Extract the aqueous layer with ethyl acetate (2 x 40 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography as described in Protocol 1 to isolate the N1-isomer.

Characterization of this compound

Confirmation of the final product's structure and purity is essential. The N1 and N2 isomers can be distinguished using spectroscopic methods, particularly NMR.

| Analysis Technique | Expected Results for this compound[3][8][9] |

| ¹H NMR | Protons on the aromatic ring, a singlet for the C3-methyl group, and a singlet for the N2-methyl group. The chemical shift of the N-methyl group is a key differentiator (N1-methyl is typically further downfield than N2-methyl). |

| ¹³C NMR | Signals corresponding to the 9 carbons in the molecule, including the two methyl carbons and the carbons of the bromo-substituted benzene ring. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) consistent with the molecular formula C₉H₉BrN₂. Expected m/z for [M+H]⁺ is ~225.0.[8] |

| Purity (HPLC) | >97% desired for most research applications.[3] |

References

-

Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes, Primary Amines, and Sodium Azide. Organic Letters, 13(13), 3542–3545*. [Link]

-

Reddit r/OrganicChemistry. (2021). Indazole synthesis discussion.. Mechanism of this reaction? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

-

ResearchGate. (2024). Innovative cascade reaction for 2H-indazole derivative synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Retrieved from [Link]

-

ResearchGate. (2021). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzaldehyde dimethylhydrazone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Methylation of 3-methyl-6-nitro-1H-indazole by 9-dimethyloxonium and.... Retrieved from [Link]

-

McCarthy, C. G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11, 28313-28323. [Link]

-

Li, Y., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12, 2008-2012. [Link]

-

Journal of the Chemical Society, Chemical Communications. (1974). Reactions of methylhydrazine and hydrazine with 8-bromo-2′-O-toluene-p-sulphonyladenosine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 1142189-49-8 | AChemBlock [achemblock.com]

- 4. benchchem.com [benchchem.com]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 6-Bromo-2,3-dimethyl-2H-indazole

Introduction: The Strategic Importance of the 2,3-dimethyl-2H-indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Specifically, the 2,3-dimethyl-2H-indazole moiety is a key structural motif in the development of novel therapeutics, particularly as inhibitors of protein kinases crucial for tumor growth.[1][5] The functionalization of this core structure is therefore of paramount importance for the exploration of new chemical space in drug discovery.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the synthesis of complex organic molecules from simple precursors.[6][7][8][9] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][10][11] This guide provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling of 6-Bromo-2,3-dimethyl-2H-indazole, a key intermediate for the synthesis of a diverse library of potentially bioactive molecules. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step guidance for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.

Synthesis of Starting Material: this compound

A common route to 2-alkylated indazoles involves the alkylation of the parent indazole. For instance, 6-bromo-2-methyl-2H-indazole can be synthesized from 6-bromoindazole by reaction with sodium hydride and methyl iodide in THF, which typically yields a mixture of N1 and N2 alkylated isomers that require chromatographic separation.[12] For the purpose of these application notes, we will assume the availability of the desired this compound isomer.

Core Principles of Palladium-Catalyzed Cross-Coupling

The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a palladium(0) active species.[7] This cycle can be broadly divided into three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, this compound), forming a palladium(II) intermediate.[7][13]

-

Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation (for Heck): The organic group from the coupling partner is transferred to the palladium(II) complex.[7][13]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the palladium(0) catalyst.[7][14]

The efficiency and selectivity of these reactions are critically dependent on the choice of ligands, bases, and solvents, which will be discussed in the context of each specific protocol.

Diagram 1: Generalized Catalytic Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, coupling an organoboron species with an organic halide.[10][15]

Scientific Rationale

-

Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. Electron-rich and sterically bulky phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[14][16]

-

Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[17][18] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[17] The choice of base can significantly impact the reaction outcome and is often dependent on the specific substrates and solvent system.[18]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

K₃PO₄ (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-